![molecular formula C18H19F3N4O2 B2391751 (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 946323-67-7](/img/structure/B2391751.png)
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
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Scientific Research Applications
- Researchers have explored derivatives of this compound for their herbicidal properties. For instance, (3,7-Dichloroquinolin-8-yl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone was synthesized and evaluated against various weed species, including Echinochloa crusgalli, Lolium perenne, Amaranthus retroflexus, and Lactuca sativa var. ramosa . The herbicidal activity was influenced by different substituents on the phenyl ring.
- Indole derivatives, which share some structural similarities with this compound, exhibit diverse biological activities. For example, indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan. Investigating whether this compound affects plant growth or hormone pathways could be valuable .
- Piperazine derivatives have shown insecticidal activity. For instance, (E)-4-[(4-chlorobenzylidene)amino]-2-{[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited herbicidal activity against barnyard grass (Echinochloa crusgalli) . Exploring its effects on other pests, such as mosquitoes, could be worthwhile.
- Researchers could investigate whether this compound affects cellular metabolism. ATP quantification assays, based on ATP levels as an indicator of metabolically active cells, could provide insights into its impact on cell viability .
- The compound’s synthesis and structural confirmation are essential. Researchers can employ techniques like X-ray diffraction to validate its spatial structure and verify its chemical identity .
Herbicidal Activity
Indole Derivatives and Biological Activity
Mosquito Control and Insecticidal Properties
ATP Quantification and Cell Viability
Novel Synthesis and Structural Characterization
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have shown promising results as protein kinase inhibitors . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from the known actions of similar pyrimidine derivatives that this compound may exert its effects by inhibiting protein kinases . This inhibition could potentially alter the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Given that similar pyrimidine derivatives have been found to inhibit protein kinases , it is plausible that this compound could affect pathways related to cell growth, differentiation, migration, and metabolism.
Result of Action
Based on the known actions of similar pyrimidine derivatives, it can be inferred that this compound may have potential anticancer activity through its inhibition of protein kinases .
Future Directions
properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-22-15(11-16(23-12)27-2)24-7-9-25(10-8-24)17(26)13-5-3-4-6-14(13)18(19,20)21/h3-6,11H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDDIUOKDGZPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone |
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